molecular formula C7H12O2 B013042 (2E,4Z)-Hepta-2,4-diene-2,6-diol CAS No. 102605-90-3

(2E,4Z)-Hepta-2,4-diene-2,6-diol

Cat. No. B013042
M. Wt: 128.17 g/mol
InChI Key: RGHYWMFALZHNSF-QVXLNCAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4Z)-Hepta-2,4-diene-2,6-diol, also known as HDO, is a naturally occurring compound found in various plants, including coffee, tea, and cocoa. HDO has been extensively studied due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Mechanism Of Action

The exact mechanism of action of (2E,4Z)-Hepta-2,4-diene-2,6-diol is not fully understood, but it is believed to work through various pathways, including the inhibition of pro-inflammatory cytokines and the activation of AMP-activated protein kinase (AMPK). (2E,4Z)-Hepta-2,4-diene-2,6-diol may also work by modulating the expression of various genes involved in inflammation and cancer.

Biochemical And Physiological Effects

(2E,4Z)-Hepta-2,4-diene-2,6-diol has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory cytokines such as TNF-alpha and IL-6, the activation of AMPK, and the modulation of gene expression involved in inflammation and cancer. (2E,4Z)-Hepta-2,4-diene-2,6-diol has also been shown to improve glucose metabolism and insulin sensitivity, which may be beneficial in the treatment of diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using (2E,4Z)-Hepta-2,4-diene-2,6-diol in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. Additionally, (2E,4Z)-Hepta-2,4-diene-2,6-diol has been extensively studied, and its potential therapeutic properties have been well-documented. However, one limitation of using (2E,4Z)-Hepta-2,4-diene-2,6-diol in lab experiments is its availability, as it may be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on (2E,4Z)-Hepta-2,4-diene-2,6-diol. One area of interest is the development of (2E,4Z)-Hepta-2,4-diene-2,6-diol-based therapies for inflammatory diseases such as arthritis and asthma. Additionally, research may focus on the potential use of (2E,4Z)-Hepta-2,4-diene-2,6-diol as a chemopreventive agent for cancer. Further studies may also investigate the potential use of (2E,4Z)-Hepta-2,4-diene-2,6-diol in the treatment of diabetes and other metabolic disorders.

Synthesis Methods

(2E,4Z)-Hepta-2,4-diene-2,6-diol can be synthesized through a variety of methods, including chemical synthesis and microbial fermentation. One common method is the chemical synthesis of (2E,4Z)-Hepta-2,4-diene-2,6-diol from 2,5-dimethyl-2,4-hexadiene-1,6-diol, which involves several steps, including oxidation and dehydration reactions.

Scientific Research Applications

(2E,4Z)-Hepta-2,4-diene-2,6-diol has been studied extensively for its potential therapeutic properties. Research has shown that (2E,4Z)-Hepta-2,4-diene-2,6-diol has anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis and asthma. (2E,4Z)-Hepta-2,4-diene-2,6-diol has also been shown to have anti-cancer properties, with studies suggesting that it may inhibit the growth and proliferation of cancer cells. Additionally, (2E,4Z)-Hepta-2,4-diene-2,6-diol has been shown to have anti-diabetic effects, with studies suggesting that it may improve glucose metabolism and insulin sensitivity.

properties

CAS RN

102605-90-3

Product Name

(2E,4Z)-Hepta-2,4-diene-2,6-diol

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(2E,4Z)-hepta-2,4-diene-2,6-diol

InChI

InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-6,8-9H,1-2H3/b4-3-,7-5+

InChI Key

RGHYWMFALZHNSF-QVXLNCAUSA-N

Isomeric SMILES

CC(/C=C\C=C(/C)\O)O

SMILES

CC(C=CC=C(C)O)O

Canonical SMILES

CC(C=CC=C(C)O)O

synonyms

2,4-Heptadiene-2,6-diol, (E,Z)- (9CI)

Origin of Product

United States

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